Lorajmine
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Overview
Description
Preparation Methods
Lorajmine is synthesized by modifying ajmaline through the addition of a chloroacetate residue. The synthetic route involves the reaction of ajmaline with chloroacetyl chloride under controlled conditions to yield this compound . Industrial production methods typically involve the extraction of ajmaline from Rauvolfia serpentina roots, followed by its chemical modification to produce this compound .
Chemical Reactions Analysis
Lorajmine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: this compound can undergo substitution reactions where the chloroacetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lorajmine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study sodium channel blockers and their interactions with other molecules.
Biology: It is used in research to understand the role of sodium channels in cellular physiology and pathology.
Medicine: this compound’s antiarrhythmic properties make it a valuable compound in cardiovascular research, particularly in the study of arrhythmias and their treatment.
Industry: This compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.
Mechanism of Action
Lorajmine exerts its effects by blocking sodium channels in cardiac cells. This action stabilizes the cardiac cell membrane and prevents abnormal electrical activity that can lead to arrhythmias . The molecular targets of this compound are the sodium channels, and its pathway involves the inhibition of sodium influx during the cardiac action potential .
Comparison with Similar Compounds
Lorajmine is unique among sodium channel blockers due to its specific chemical structure and pharmacological properties. Similar compounds include:
Ajmaline: The parent compound from which this compound is derived. Ajmaline also acts as a sodium channel blocker but has different pharmacokinetic properties.
Procainamide: Another class Ia antiarrhythmic agent with a different chemical structure but similar mechanism of action.
Quinidine: A class Ia antiarrhythmic agent that shares some pharmacological properties with this compound but differs in its chemical structure and side effect profile.
This compound’s uniqueness lies in its specific modification of ajmaline, which enhances its antiarrhythmic efficacy and stability .
Properties
CAS No. |
47562-08-3 |
---|---|
Molecular Formula |
C22H27ClN2O3 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
[(1R,9R,10S,12S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate |
InChI |
InChI=1S/C22H27ClN2O3/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3/t11-,12+,15-,16-,18?,19-,20?,21+,22+/m0/s1 |
InChI Key |
LAHDERDHXJFFJU-HDUIZADNSA-N |
SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C |
Isomeric SMILES |
CC[C@H]1[C@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H](C2C5OC(=O)CCl)N3[C@@H]1O)C6=CC=CC=C6N4C |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lorajmine; Lorajmina |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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